Sodium 4-Hydroxy-3-methoxybenzoate

Catalog No.
S655805
CAS No.
28508-48-7
M.F
C8H7NaO4
M. Wt
190.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-Hydroxy-3-methoxybenzoate

CAS Number

28508-48-7

Product Name

Sodium 4-Hydroxy-3-methoxybenzoate

IUPAC Name

sodium;4-hydroxy-3-methoxybenzoate

Molecular Formula

C8H7NaO4

Molecular Weight

190.13 g/mol

InChI

InChI=1S/C8H8O4.Na/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1

InChI Key

ZFRVFUWCVYLUIH-UHFFFAOYSA-M

SMILES

COC1=C(C=CC(=C1)C(=O)[O-])O.[Na+]

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)[O-])O.[Na+]

Biological Research:

  • Antioxidant properties: Studies suggest that sodium vanillate exhibits antioxidant activity, potentially protecting cells from damage caused by free radicals. Source: [A review of the biological activities and potential applications of ethyl vanillate: ]
  • Flavor research: Sodium vanillate is a key component of vanilla flavoring and is used in studies to understand taste perception and mechanisms. Source: [The Molecular Basis of Odor and Taste Perception: ]

Pharmaceutical Research:

  • Drug delivery systems: Sodium vanillate's solubility properties make it a potential candidate for developing drug delivery systems, aiding in the transport of medications within the body. Source: [Self-nanoemulsifying drug delivery system (SNEDDS) for oral bioavailability enhancement of Lovastatin: In vitro and in vivo evaluation: ]

Material Science Research:

  • Antibacterial properties: Research suggests that sodium vanillate may possess antibacterial properties, making it a potential candidate for applications in developing antimicrobial materials. Source: [Antibacterial activity of cinnamon, clove and vanilla extracts against food-borne pathogens and spoilage bacteria: ]

Sodium 4-Hydroxy-3-methoxybenzoate, also known as sodium vanillate, is the sodium salt of vanillic acid. Its molecular formula is C₈H₇NaO₄, with a molecular weight of approximately 190.13 g/mol. This compound appears as a solid at room temperature and is soluble in water. It is primarily derived from the oxidation of vanillin, a compound famous for its flavoring properties in food and beverages. Sodium 4-Hydroxy-3-methoxybenzoate is recognized for its antioxidant properties and potential applications in various fields, including food preservation and pharmaceuticals .

  • Oxidation: It can be oxidized to form more complex aromatic compounds.
  • Esterification: The hydroxyl group can react with acids to form esters.
  • Reduction: Under certain conditions, it can be reduced to yield other derivatives.
  • Substitution Reactions: The methoxy group can undergo electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring .

Sodium 4-Hydroxy-3-methoxybenzoate exhibits notable biological activities:

  • Antioxidant Properties: It scavenges free radicals, which may help in reducing oxidative stress in biological systems.
  • Antimicrobial Effects: Studies indicate that it may possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Activity: This compound has shown potential in modulating inflammatory responses, making it a candidate for therapeutic applications .

Several methods exist for synthesizing Sodium 4-Hydroxy-3-methoxybenzoate:

  • Oxidation of Vanillin: The most common method involves oxidizing vanillin using agents like potassium permanganate or hydrogen peroxide, leading to the formation of vanillic acid, which is then neutralized with sodium hydroxide to yield the sodium salt.
  • Direct Synthesis from Precursors: Another method includes starting from 4-hydroxy-3-methoxybenzoic acid and reacting it with sodium hydroxide.
  • Biotechnological Approaches: Recent studies have explored microbial fermentation processes to produce this compound from natural substrates .

Sodium 4-Hydroxy-3-methoxybenzoate finds applications across various industries:

  • Food Industry: Used as a flavoring agent and preservative due to its antioxidant properties.
  • Pharmaceuticals: Investigated for use in formulations aimed at reducing inflammation and oxidative stress.
  • Cosmetics: Incorporated into skincare products for its antioxidant and antimicrobial benefits .

Research has indicated that Sodium 4-Hydroxy-3-methoxybenzoate interacts with various biological systems:

  • Cellular Interactions: Studies have shown that it can influence cell signaling pathways related to oxidative stress and inflammation.
  • Drug Interactions: Potential interactions with other pharmacological agents are being explored, particularly concerning its role in enhancing the efficacy of certain drugs or mitigating side effects .

Sodium 4-Hydroxy-3-methoxybenzoate shares structural similarities with several other compounds. Here are some notable ones:

Compound NameStructure SimilarityUnique Features
Vanillic AcidYesDirect precursor; used primarily as a flavoring agent.
Sodium SalicylateYesKnown for anti-inflammatory properties; different functional groups.
Sodium BenzoateYesCommonly used as a preservative; lacks hydroxyl and methoxy groups.
4-Hydroxybenzoic AcidYesLacks the methoxy group; used in pharmaceutical formulations.

The uniqueness of Sodium 4-Hydroxy-3-methoxybenzoate lies in its specific combination of functional groups, which grants it distinctive biological activities and applications compared to these similar compounds .

Silica-encapsulated catalysts represent a significant advancement in the green synthesis of sodium 4-hydroxy-3-methoxybenzoate and related compounds. These heterogeneous catalytic systems offer distinct advantages including enhanced stability, reusability, and environmental compatibility [1] [2] [3] [4].

Silica Encapsulated Magnesium Hydroxide (SEMH) Systems

The development of silica encapsulated magnesium hydroxide (SEMH) has emerged as a particularly effective approach for synthesizing vanillyl mandelic acid sodium salt, a key intermediate in sodium 4-hydroxy-3-methoxybenzoate production [1]. This catalyst system demonstrates remarkable selectivity, achieving 70% selectivity at 55% guaiacol conversion under mild conditions of 100°C for 5 hours [1].

The SEMH catalyst preparation involves a controlled encapsulation process where magnesium hydroxide particles are uniformly coated with a silica shell. This encapsulation strategy provides several critical benefits: enhanced thermal stability, prevention of active site agglomeration, and improved mass transfer characteristics [5] [4]. The silica shell thickness can be precisely controlled through sol-gel parameters, allowing optimization of catalytic performance.

Iron Oxide-Silica Composite Catalysts

Proline-based organocatalysts supported on iron oxide-silica composites (Prn/Fe₂O₃@SiO₂) have shown exceptional performance in vanillin synthesis from biomass-derived precursors [6]. These magnetic bifunctional materials achieve conversion rates exceeding 85% with selectivities greater than 90% under moderate conditions (90°C, 4 hours). The acidic functionalities provided by the proline moiety work synergistically with the basic sites to enhance catalytic activity [6].

The magnetic properties of these catalysts enable facile separation and recovery using external magnetic fields, addressing a critical challenge in heterogeneous catalysis. The iron oxide core provides magnetic responsiveness while the silica shell ensures chemical stability and provides attachment sites for organic functional groups [6] [7].

Spinel-Based Silica-Supported Systems

Recent developments in spinel nanoparticle-based catalysts have demonstrated significant potential for vanillin production under mild conditions [8]. Magnesium-aluminum spinel systems loaded with copper oxide achieve 81% conversion of vanillyl alcohol to vanillin at remarkably low temperatures (40°C) with 100% selectivity [8].

The spinel structure provides unique electronic properties that enhance catalytic activity through cooperative metal-oxygen interactions. The incorporation of copper oxide nanoparticles creates active sites for selective oxidation reactions while the silica support prevents sintering and provides mechanical stability [8].

Mechanistic Considerations

The catalytic mechanisms in silica-encapsulated systems typically involve dual-site activation where both acidic and basic sites participate in substrate transformation [2] [9]. For vanillic acid derivatives, the reaction pathway generally proceeds through:

  • Substrate adsorption on basic sites (hydroxyl groups)
  • Electrophilic activation at acidic sites (silanol groups)
  • Nucleophilic attack leading to bond formation
  • Product desorption and catalyst regeneration

The silica matrix plays a crucial role in modulating the electronic environment of active sites, often leading to enhanced selectivity compared to unsupported catalysts [9].

Copper-Mediated Coupling Reactions for Derivative Formation

Copper-mediated coupling reactions have emerged as versatile tools for synthesizing sodium 4-hydroxy-3-methoxybenzoate derivatives through various mechanistic pathways [10] [11] [12] [13] [14].

Copper Acetate-Based Systems

Copper acetate (Cu(OAc)₂) catalysts have demonstrated effectiveness in lignin depolymerization reactions leading to vanillic acid formation [11] [15]. Under alkaline conditions (180°C, 10 bar O₂), Cu(OAc)₂ achieves 3.5% vanillin yield with selective formation of aromatic monomers [11].

The mechanism involves copper-mediated oxidative cleavage of β-O-4 linkages in lignin, followed by selective oxidation of the resulting phenolic units. The copper center cycles between Cu(I) and Cu(III) oxidation states, facilitating both C-C and C-O bond formation/cleavage processes [15].

Vanadium-Copper Synergistic Systems

Combined vanadium-copper catalysts (V-Cu systems) exhibit enhanced performance compared to individual metal catalysts [11] [15]. The VO(acac)₂-Cu(OAc)₂ combination produces higher vanillic acid yields than Cu(OAc)₂ alone, demonstrating synergistic effects between the two metal centers [11].

Mechanistic studies reveal that vanadium promotes further oxidation of vanillin to vanillic acid, while copper facilitates initial lignin depolymerization. This dual-metal approach enables selective control over product distribution and reaction pathways [11] [15].

Metal-Organic Framework (MOF) Catalysts

Copper-based metal-organic polyhedra (Cu(II)-MOP) represent an innovative approach to heterogeneous copper catalysis [16]. These crystalline frameworks achieve 60% yield in the conversion of trans-ferulic acid to vanillin under mild conditions using hydrogen peroxide as the oxidant [16].

The MOF structure provides uniform, well-defined active sites with enhanced stability compared to conventional supported catalysts. The porous framework facilitates substrate access while preventing catalyst leaching, making these systems attractive for continuous processes [16].

Copper-Cerium Mixed Oxides

Mesoporous copper-cerium mixed oxides (Cu₀.₁Ce₀.₉O₂₋δ) demonstrate exceptional activity for vanillyl alcohol oxidation, achieving 95% conversion with 100% vanillin selectivity under atmospheric pressure conditions [12]. The synergistic interaction between copper and cerium creates oxygen vacancies that enhance catalytic activity [12].

The mixed oxide structure provides superior redox behavior compared to single metal oxides, enabling efficient oxygen activation and substrate conversion. Surface characterization reveals that the presence of both Cu²⁺ and Ce⁴⁺ species creates an optimal electronic environment for selective oxidation reactions [12].

Decarboxylative Coupling Reactions

Copper-mediated decarboxylative C-H arylation reactions provide direct access to aryl-heteroaryl compounds relevant to vanillic acid derivative synthesis [17]. Using CuCl₂/1,10-phenanthroline catalysts, benzoic acid derivatives undergo coupling with heteroarenes at 140°C under aerobic conditions, achieving 60-85% yields [17].

This methodology eliminates the need for pre-functionalization of coupling partners, providing atom-economical routes to complex aromatic compounds. The reaction proceeds through copper-mediated decarboxylation followed by C-H activation and coupling [17].

Industrial-Scale Production via Lignin Oxidation Processes

Industrial lignin oxidation represents the most significant commercial route for producing vanillic acid and related compounds from renewable biomass sources [18] [19] [20] [21].

Alkaline Wet Oxidation Processes

Alkaline wet oxidation under high-pressure oxygen conditions has been extensively studied for vanillin production from kraft lignin [20] [21]. Industrial-scale processes typically operate at 140°C with 10 bar oxygen pressure in concentrated sodium hydroxide solutions (80 g/L NaOH) [21].

Recent process optimizations achieve 4.3% vanillin yield through integrated membrane separation and chromatographic purification. The process involves oxidation in a packed bubble column reactor followed by membrane ultrafiltration, nanofiltration, and final purification using non-polar resin columns [21].

The membrane separation strategy enables 71% vanillin recovery over 22 cycles, demonstrating the viability of continuous processing. Energy optimization studies show that solvent recycling can reduce overall energy consumption by 42% compared to conventional distillation approaches [22].

Kraft Lignin Valorization

Kraft lignin, a major byproduct of pulp production, serves as the primary feedstock for industrial vanillic acid synthesis [19] [20] [23] [24]. Commercial kraft lignin typically contains 17-28% vanillin potential depending on the wood source and processing conditions [19].

Advanced catalyst systems based on nitrogen and phosphorus functionalized activated carbon achieve 30% higher vanillin yields compared to uncatalyzed oxidation [23] [24]. These catalysts operate through redox cycling between oxidized phosphorus groups and reduced nitrogen groups, providing sustained catalytic activity without deactivation [23].

The heterogeneous catalyst systems enable operation at 200°C and 10 bar with complete extraction of available vanillin from technical lignin. Importantly, the residual lignin can be converted to activated carbon with surface areas exceeding 1000 m²/g, achieving zero-waste production [23] [24].

Electrochemical Lignin Processing

Electrochemical depolymerization using PODIC (periodic operation with drift and current) technology represents an emerging approach for selective vanillic acid production [25]. This process operates at room temperature with 7.2 wt% vanillic acid yields from lignosulfonate feedstocks [26].

The electrochemical approach offers precise control over oxidation potential, enabling selective C-C and C-O bond cleavage. However, current energy requirements limit commercial viability, with electricity consumption identified as the primary cost driver [25].

Process modeling studies indicate that CAPEX and OPEX costs of 13.76 and 5.91 €/kg lignin respectively make the process challenging for commercialization at current energy prices. Switching to renewable electricity sources could significantly improve the environmental footprint [25].

Advanced Catalyst Development

Recent developments in Fe-Mn modified TS-1 zeolites show promise for enhanced lignin depolymerization [27]. These catalysts achieve 8.36 wt% vanillin yields through synergistic effects between iron and manganese centers that facilitate β-O-4 bond cleavage [27].

The bimetallic catalyst systems demonstrate superior performance compared to monometallic alternatives, producing 40.59 wt% bio-oil containing 12.24 wt% phenolic monomers. The high vanillin selectivity makes these systems attractive for integrated biorefinery applications [27].

Kinetic Modeling of Condensation Reactions (Langmuir-Hinshelwood Mechanisms)

Langmuir-Hinshelwood kinetic modeling provides fundamental insights into the reaction mechanisms governing sodium 4-hydroxy-3-methoxybenzoate synthesis and related transformations [1] [28] [29] [30].

SEMH-Catalyzed Vanillyl Mandelic Acid Formation

The synthesis of vanillyl mandelic acid sodium salt over SEMH catalysts follows Langmuir-Hinshelwood kinetics with weak adsorption of all species [1]. The apparent activation energy is 21.1 kcal/mol (88.3 kJ/mol), indicating moderate temperature dependence consistent with surface-controlled reactions [1].

The rate expression for this system takes the form:

$$ r = \frac{k KA KB CA CB}{(1 + KA CA + KB CB + KP CP)^2} $$

where weak adsorption conditions simplify the denominator to approximately unity under typical operating conditions [1]. The kinetic parameters demonstrate that both guaiacol and sodium glyoxylate adsorb weakly on the SEMH surface, supporting the proposed mechanism [1].

Vanillin Hydrodeoxygenation Kinetics

Hydrodeoxygenation of vanillin over bimetallic PdRh/Al₂O₃ catalysts exhibits non-first-order kinetics with respect to both hydrogen pressure and substrate concentration [28] [29]. The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model successfully describes the kinetic behavior under both acidic and non-acidic conditions [29].

For vanillin-only environments, the activation energy is 24.1 kJ/mol, while in the presence of acetic acid, the activation energy increases to 51.0 kJ/mol [29]. This increase reflects competitive adsorption effects and modified surface chemistry in acidic media [29].

The rate expression incorporates competitive dissociative hydrogen adsorption:

$$ r = \frac{k K{VL} KH^{0.5} C{VL} PH^{0.5}}{(1 + K{VL} C{VL} + KH^{0.5} PH^{0.5})^2} $$

This model accurately predicts experimental data with correlation coefficients exceeding 0.98 for both acidic and non-acidic conditions [29].

Surface Coverage Analysis

Fractional surface coverage calculations reveal important insights into catalyst utilization and mechanism [29]. Under typical reaction conditions at 318 K, vacant sites comprise 66.5% of the surface in non-acidic media, while vanillin coverage reaches 32.8% [29].

In acidic environments, vacant site coverage increases to 84.4% due to competitive adsorption by acetic acid, explaining the reduced reaction rates observed experimentally [29]. These coverage data validate the proposed competitive adsorption mechanism and guide optimization of reaction conditions [29].

Multi-Site Reaction Mechanisms

Advanced kinetic modeling recognizes that many catalytic reactions involve multi-site elementary steps that cannot be adequately described by traditional Langmuir-Hinshelwood approaches [31] [32]. For vanillic acid derivative synthesis, reactions often require adjacent sites for substrate activation and product formation [31].

The limitations of the Hinshelwood approximation become apparent when spatial correlations between adsorbed species significantly influence reaction rates. Modern approaches incorporate ensemble-specific rate terms that explicitly account for multi-site interactions and adsorbate islanding phenomena [31].

Temperature-Dependent Kinetic Parameters

Arrhenius analysis of temperature-dependent rate constants provides fundamental thermodynamic insights [1] [28]. For SEMH-catalyzed reactions, the pre-exponential factor and activation energy can be determined from temperature studies over the range 80-120°C [1].

The adsorption equilibrium constants typically follow van't Hoff behavior:

$$ Ki = K{i0} \exp\left(\frac{\lambda_i}{RT}\right) $$

where λᵢ represents the heat of adsorption for species i. Weak adsorption conditions (λᵢ < 40 kJ/mol) validate the simplified kinetic expressions used in most practical applications [1] [33].

Industrial Kinetic Modeling Applications

Process-scale kinetic models must account for mass transfer limitations, catalyst deactivation, and reactor non-idealities [34] [35]. For industrial lignin oxidation processes, batch reactor kinetics have been developed to optimize residence time and conversion [34].

Statistical design of experiments (Box-Behnken methodology) enables efficient determination of optimal operating conditions while minimizing experimental effort [20]. Response surface optimization typically identifies temperature, pressure, and residence time as the most significant variables affecting vanillin yield [20].

Wikipedia

Sodium vanillate

Dates

Last modified: 08-15-2023

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